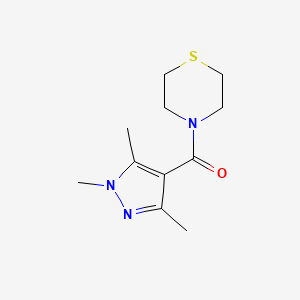
4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a thiomorpholine ring attached to a 1,3,5-trimethyl-1H-pyrazol-4-yl group through a methanone linkage.
Mécanisme D'action
Target of Action
It is known that 1,3,5-trisubstituted pyrazoles, a class of compounds to which this compound belongs, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .
Mode of Action
It is known that 1,3,5-trisubstituted pyrazoles interact with their targets to exert their effects
Biochemical Pathways
Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that multiple pathways may be affected.
Result of Action
Given the broad range of activities associated with 1,3,5-trisubstituted pyrazoles , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)thiomorpholine typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives of the original compound .
Applications De Recherche Scientifique
Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A simpler compound with similar structural features but lacking the thiomorpholine ring.
Thiomorpholine: A compound with a similar thiomorpholine ring but without the pyrazole moiety.
1,3,5-Trimethyl-4-hydroxy-1H-pyrazole: A hydroxylated derivative of the pyrazole ring
Uniqueness
Thiomorpholino(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is unique due to the combination of the thiomorpholine and pyrazole rings, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
thiomorpholin-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-10(9(2)13(3)12-8)11(15)14-4-6-16-7-5-14/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPUEUJYLGPTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)
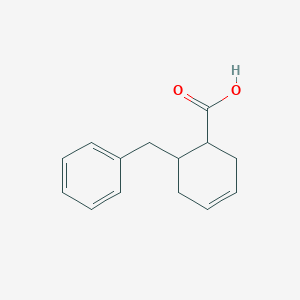
![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)
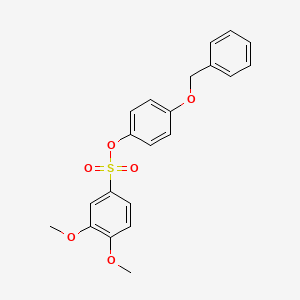
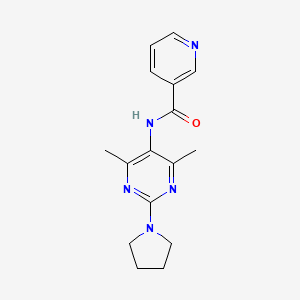
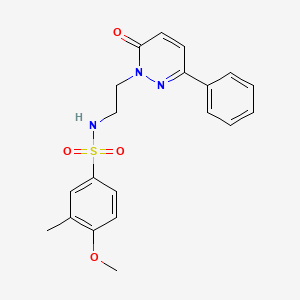
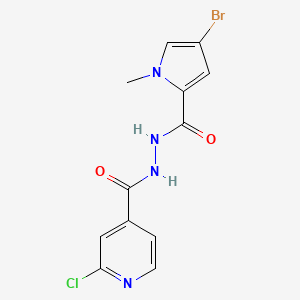
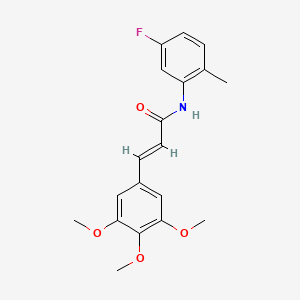
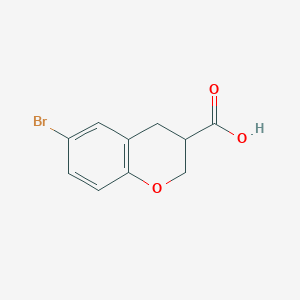
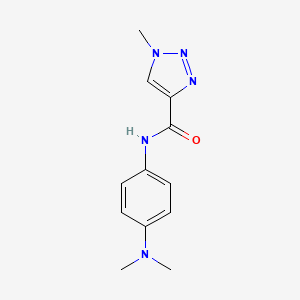
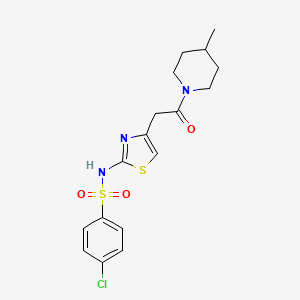
![3-(2,6-dichlorophenyl)-N-[(1E)-(dimethylamino)methylidene]-5-methyl-1,2-oxazole-4-carbothioamide](/img/structure/B2845261.png)
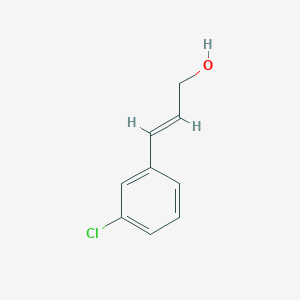
![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)
